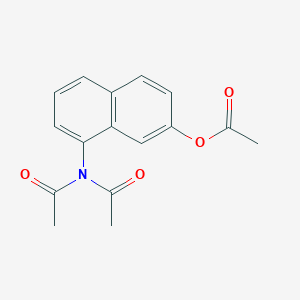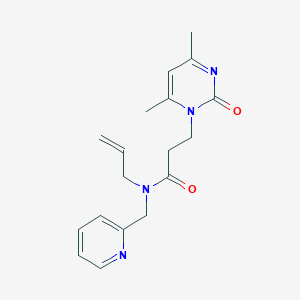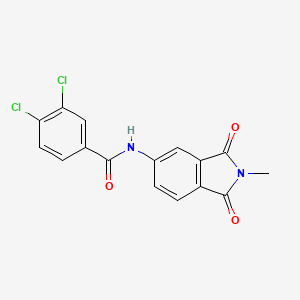
8-(diacetylamino)-2-naphthyl acetate
Overview
Description
8-(diacetylamino)-2-naphthyl acetate, commonly known as DAN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DAN is a substrate used in the detection of esterase activity, which is an important enzyme in various biological processes.
Mechanism of Action
DAN is hydrolyzed by esterases to form 8-amino-2-naphthol and acetic acid. The hydrolysis of DAN results in a color change from yellow to purple, which can be measured spectrophotometrically. The rate of color change is proportional to the esterase activity in the sample.
Biochemical and Physiological Effects:
DAN is a non-toxic compound and does not have any significant biochemical or physiological effects. However, the detection of esterase activity using DAN can provide valuable information on various biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DAN as a substrate for esterase activity detection is its high sensitivity. DAN can detect low levels of esterase activity in biological fluids, which is important in the diagnosis of various diseases. Another advantage is its ease of use, as DAN can be easily synthesized and purified. However, one of the limitations of using DAN is its specificity. DAN can be hydrolyzed by other enzymes, which can lead to false-positive results.
Future Directions
There are several future directions for the use of DAN in scientific research. One direction is the development of more specific substrates for esterase activity detection. Another direction is the use of DAN in the detection of esterase activity in specific tissues and organs. Additionally, the use of DAN in the diagnosis and treatment of diseases such as cancer and Alzheimer's disease is an area of ongoing research.
Conclusion:
In conclusion, DAN is a valuable substrate for esterase activity detection in scientific research. Its high sensitivity and ease of use make it a popular choice for researchers. The mechanism of action of DAN involves the hydrolysis of the compound by esterases, which results in a color change that can be measured spectrophotometrically. While there are some limitations to the use of DAN, its future directions in scientific research are promising.
Scientific Research Applications
DAN is widely used in scientific research as a substrate for esterase activity detection. Esterases are enzymes that catalyze the hydrolysis of esters, which are important in various biological processes such as lipid metabolism, drug metabolism, and neurotransmitter regulation. DAN is commonly used in the detection of esterase activity in blood, urine, and other biological fluids.
properties
IUPAC Name |
[8-(diacetylamino)naphthalen-2-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10(18)17(11(2)19)16-6-4-5-13-7-8-14(9-15(13)16)21-12(3)20/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTVNFKBGRZYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC2=C1C=C(C=C2)OC(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-fluorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B4425302.png)

![N-(2-methoxy-1-methylethyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4425309.png)
![methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B4425317.png)
![2-(4-phenyl-1-piperazinyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4425324.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4425336.png)
![4-{[4-chloro-2-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4425339.png)
![N-(3-{[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4425351.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4425353.png)



